benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate

Description

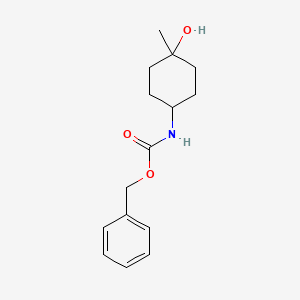

Benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position. The carbamate group (-OCONH-) is attached to the nitrogen atom, with a benzyl (C₆H₅CH₂-) moiety as the protecting group.

For instance, benzyl carbamates with cyclohexyl substituents (e.g., benzyl N-(4-formylcyclohexyl)carbamate, C₁₅H₁₉NO₃, 261.32 g/mol) share similar backbone features but differ in functional groups, which influence solubility, crystallinity, and reactivity .

Properties

IUPAC Name |

benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(18)9-7-13(8-10-15)16-14(17)19-11-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGFBVSWAGOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4-hydroxy-4-methylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-4-methylcyclohexylamine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as indium triflate, can enhance the efficiency of the reaction and reduce the formation of byproducts . Additionally, the use of microwave acceleration has been observed to improve reaction rates and yields in certain cases .

Chemical Reactions Analysis

Types of Reactions

benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl (4-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Functional Group Impact: The 4-hydroxy-4-methylcyclohexyl group in the target compound likely enhances hydrophilicity compared to non-polar tert-butyl or formyl substituents . This could improve aqueous solubility, critical for bioavailability in drug candidates. Benzyl vs. tert-butyl protecting groups: Benzyl carbamates are stable under basic conditions but require hydrogenolysis for deprotection, whereas tert-butyl carbamates are acid-labile .

Crystallographic Behavior :

- Carbamates with hydroxyl groups (e.g., and ) exhibit intermolecular O–H⋯O hydrogen bonds, forming chains (1D) or networks (2D). These interactions influence crystal packing and melting points .

- Disordered atoms (e.g., propargyl carbons in ) complicate crystallographic refinement, as seen in high R-factors (0.149 wR₂) .

Synthetic Accessibility: Benzyl carbamates are typically synthesized via reaction of amines with benzyl chloroformate, a method noted for its robustness in . tert-Butyl derivatives () often require multi-step routes, including alkoxycarbonylation or urea-forming reactions .

Thermodynamic Stability :

- Steric hindrance from substituents (e.g., tert-butyl in ) reduces π⋯π interactions between aromatic rings, favoring hydrogen-bonded networks instead .

Research Tools and Methodologies

- Crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) was widely used for structural determination in , and 8, achieving R-factors as low as 0.046 .

- Visualization : ORTEP-3 () aids in rendering molecular geometries, critical for analyzing dihedral angles (e.g., 67.33° between aromatic rings in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.